molecular formula C13H7ClN2OS B2584507 11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile CAS No. 733762-45-3

11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile

Cat. No.: B2584507
CAS No.: 733762-45-3
M. Wt: 274.72
InChI Key: ZPYMNHJBSNHRRL-UHFFFAOYSA-N
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Description

11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its complex tricyclic scaffold, incorporating thiazine and other fused ring systems, serves as a privileged structure for the synthesis of novel chemical entities. The presence of both a reactive chloromethyl group and a carbonitrile moiety makes it a versatile intermediate for further functionalization via nucleophilic substitution and cyclization reactions, particularly in the construction of libraries for high-throughput screening. This compound is structurally related to a class of molecules known to exhibit potent and selective kinase inhibitory activity , suggesting its primary research value lies in the development of targeted protein kinase inhibitors. Kinases are critical signaling proteins, and their dysregulation is a hallmark of numerous diseases, including cancers, inflammatory disorders, and neurodegenerative conditions. The precise mechanism of action for derivatives stemming from this core structure typically involves competitive binding to the ATP-binding pocket of specific kinase targets , thereby modulating downstream signaling pathways. As a key synthetic precursor, researchers utilize this compound to explore structure-activity relationships (SAR) and to develop potential therapeutic agents with improved efficacy and selectivity. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(chloromethyl)-1-oxopyrido[2,1-b][1,3]benzothiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2OS/c14-6-8-5-12(17)16-10-3-1-2-4-11(10)18-13(16)9(8)7-15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYMNHJBSNHRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=O)C=C(C(=C3S2)C#N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the Tricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic core structure.

    Introduction of Functional Groups: Chloromethyl and oxo groups are introduced through specific reactions, such as chloromethylation and oxidation.

    Final Modifications:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in medicinal chemistry due to its unique structural properties which may contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the chloromethyl and carbonitrile groups may enhance its efficacy against bacterial strains. For instance:

  • Case Study : A study on related thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that 11-(Chloromethyl)-13-oxo compounds could have similar effects .

Anticancer Properties

Preliminary studies suggest that the compound may inhibit cancer cell proliferation.

  • Case Study : Compounds in the same class have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways . Further research is needed to confirm these effects specifically for 11-(Chloromethyl)-13-oxo compounds.

Material Science Applications

The unique structure of this compound allows it to be explored for applications in material science, particularly in the development of new polymers and nanomaterials.

Polymerization Processes

The compound can serve as a monomer or a functional additive in polymer synthesis.

  • Application Example : It can potentially enhance the thermal stability and mechanical properties of polymer matrices when incorporated as a co-monomer .

Nanotechnology

Due to its unique electronic properties, this compound may be utilized in the fabrication of nanostructures.

  • Research Insight : Studies have indicated that similar tricyclic compounds can be used to create conductive polymers which are essential for electronic applications such as sensors and transistors .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. The compound is classified with hazard statements indicating potential health risks (H302 - Harmful if swallowed; H315 - Causes skin irritation; H318 - Causes serious eye damage) which necessitates careful handling in laboratory settings .

Mechanism of Action

The mechanism of action of 11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Position 11

11-Ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,9,11-pentaene-10-carbonitrile (CID 2114010)
  • Molecular Formula : C₁₄H₁₁N₃O
  • Key Differences :
    • Substituent at position 11: Ethyl group vs. chloromethyl.
    • Heteroatom arrangement: 1,8-diaza (two nitrogen atoms) vs. 8-thia-1-aza (sulfur and nitrogen).
  • The diaza configuration may alter hydrogen-bonding capacity, affecting biological target interactions.
11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0²,⁶]dodeca-1(12),8,10-triene-6-carboxylic Acid
  • Molecular Formula: C₁₂H₉ClNO₃S
  • Key Differences :
    • Functional groups: Carboxylic acid at position 6 vs. nitrile at position 10.
    • Ring system: Smaller tricyclic framework (dodeca-triene vs. trideca-pentaene).
  • Implications :
    • The carboxylic acid enhances hydrophilicity and metal-chelating ability, contrasting with the nitrile’s electron-deficient character .
    • The smaller ring system may reduce steric hindrance in binding pockets.

Physicochemical and Spectroscopic Comparisons

NMR Profiling

Comparative analysis of NMR chemical shifts (e.g., regions corresponding to substituents) reveals:

  • Region A (positions 39–44) : Chloromethyl substituents in the target compound cause downfield shifts due to electron withdrawal, unlike ethyl groups in CID 2114010 .
  • Region B (positions 29–36) : The sulfur atom in the target compound induces distinct magnetic anisotropy compared to nitrogen in diaza analogs .
Reactivity and Stability
  • Chloromethyl group : Prone to hydrolysis or nucleophilic displacement, whereas ethyl groups are inert under similar conditions .
  • Nitrile vs. carboxylic acid : The nitrile’s stability in acidic conditions contrasts with the carboxylic acid’s pH-dependent ionization .

Data Table: Structural and Property Comparison

Compound Name Molecular Formula Substituent (Position 11) Molecular Weight Key Functional Groups Reactivity Profile
11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0²,⁷]trideca-2,4,6,9,11-pentaene-10-carbonitrile C₁₃H₈ClN₃OS Chloromethyl 297.74 Nitrile, Lactam, Thia High (electrophilic sites)
11-Ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,9,11-pentaene-10-carbonitrile (CID 2114010) C₁₄H₁₁N₃O Ethyl 237.26 Nitrile, Lactam, Diaza Moderate
11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0²,⁶]dodeca-1(12),8,10-triene-6-carboxylic Acid C₁₂H₉ClNO₃S Chloro 282.72 Carboxylic Acid, Thia pH-dependent reactivity

Biological Activity

11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile (CAS: 733762-45-3) is a synthetic compound notable for its potential biological activities. This compound belongs to a class of tricyclic structures that have shown promise in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₃H₁₁ClN₂OS
Molecular Weight 254.74 g/mol
CAS Number 733762-45-3
Appearance Powder
Storage Conditions Room Temperature

Research indicates that compounds similar to 11-(Chloromethyl)-13-oxo-8-thia have diverse biological activities including anticancer properties and antimicrobial effects. The proposed mechanisms include:

  • Inhibition of Cancer Cell Proliferation : Studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity : Preliminary data indicate potential efficacy against certain bacterial strains and fungi, possibly through disruption of microbial cell membranes.

Case Studies

Several studies have investigated the biological activity of compounds related to 11-(Chloromethyl)-13-oxo-8-thia:

  • Anticancer Activity :
    • A study explored the effects of related compounds on breast cancer stem cells (BCSCs). It was found that these compounds could downregulate c-Myc expression, leading to reduced proliferation and increased apoptosis in BCSCs . This suggests a potential application in targeting cancer stem cells to overcome therapeutic resistance.
  • Antimicrobial Efficacy :
    • In vitro assays demonstrated that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve membrane disruption and inhibition of essential cellular processes .

Biological Activity Summary Table

Biological ActivityObserved EffectsReferences
Anticancer Induces apoptosis in cancer cells
Antimicrobial Effective against various bacteria
Cell Cycle Inhibition Disrupts cell cycle progression

Q & A

Q. Methodological Answer :

  • Spectroscopy :
    • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
    • IR for functional group validation (e.g., C≡N stretch at ~2200 cm⁻¹).
    • High-resolution mass spectrometry (HRMS) for molecular formula verification.
  • Crystallography :
    • Single-crystal X-ray diffraction with SHELX software for refinement (e.g., SHELXL for small-molecule structures).
    • Address disorder in chloromethyl groups using anisotropic displacement parameters .

Advanced Research: How can computational methods predict reactivity and regioselectivity in derivatization reactions?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
  • Molecular docking : Map interactions with biological targets (e.g., enzymes) using software like AutoDock.
  • Regioselectivity analysis : Compare activation energies of possible reaction pathways (e.g., chloromethyl group vs. carbonyl reactivity) .

Advanced Research: How should researchers resolve contradictions in pharmacological activity data across different assays?

Q. Methodological Answer :

  • Dose-response standardization : Use consistent molar concentrations across assays (e.g., IC₅₀ comparisons).
  • Control experiments : Verify assay specificity with knockout models or competitive inhibitors.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing chloromethyl with ethyl) to isolate bioactive moieties .

Advanced Research: What experimental designs are recommended for studying environmental fate and degradation pathways?

Q. Methodological Answer :

  • Environmental partitioning : Measure logP (octanol-water) to assess bioaccumulation potential.
  • Abiotic degradation : Conduct hydrolysis/photolysis studies under varying pH and UV light.
  • Biotic degradation : Use microbial consortia from contaminated sites to identify metabolic byproducts (e.g., LC-MS/MS analysis) .

Advanced Research: How can conformational analysis explain discrepancies in crystallographic and solution-phase data?

Q. Methodological Answer :

  • Dynamic NMR : Monitor ring puckering or chloromethyl rotation in solution.
  • Variable-temperature crystallography : Capture conformational flexibility at 100–300 K.
  • Molecular dynamics simulations : Compare energy barriers for conformational transitions (e.g., tricyclic core distortion) .

Advanced Research: What strategies validate target engagement in biological systems?

Q. Methodological Answer :

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink with target proteins.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • CRISPR-Cas9 knockouts : Confirm loss of activity in target-deficient cell lines .

Basic Research: What are the critical purity benchmarks for this compound in pharmacological studies?

Q. Methodological Answer :

  • HPLC-DAD : Ensure >95% purity with UV-vis detection (λ = 254 nm).
  • Elemental analysis : Validate C, H, N, S, Cl content within ±0.4% of theoretical values.
  • Thermogravimetric analysis (TGA) : Check for solvent residues or decomposition below 200°C .

Advanced Research: How does the electronic structure influence spectroscopic and reactive properties?

Q. Methodological Answer :

  • UV-vis spectroscopy : Correlate π→π* transitions (e.g., 250–300 nm) with conjugation in the tricyclic system.
  • Electrochemistry : Cyclic voltammetry to identify redox-active sites (e.g., nitroso or cyanide groups).
  • Electron density maps : Derived from X-ray data to visualize charge distribution .

Advanced Research: What statistical approaches address variability in bioactivity data across independent studies?

Q. Methodological Answer :

  • Meta-analysis : Pool data using random-effects models to account for inter-study heterogeneity.
  • Multivariate regression : Control for covariates (e.g., cell line passage number, solvent used).
  • Bland-Altman plots : Assess agreement between assay platforms (e.g., in vitro vs. ex vivo) .

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